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Compound of Interest

Compound Name: Eratrectinib

Cat. No.: B15616950

An In-depth Examination of a Pan-TRK, ROS1, and ALK Inhibitor for the Treatment of Fusion-
Positive Cancers

Abstract

Entrectinib (marketed as Rozlytrek®) is a potent and selective tyrosine kinase inhibitor (TKI)
that targets oncogenic fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes
(NTRK1, NTRK2, NTRK3), the ROS1 proto-oncogene 1 (ROS1), and the anaplastic lymphoma
kinase (ALK) gene. Its ability to cross the blood-brain barrier has established it as a critical
therapeutic agent for patients with solid tumors harboring these specific genetic alterations,
including those with central nervous system (CNS) metastases. This technical guide provides a
comprehensive overview of the discovery, synthesis, and preclinical evaluation of Entrectinib,
intended for researchers, scientists, and professionals in the field of drug development.

Discovery of Entrectinib

Entrectinib was discovered and initially developed by Nerviano Medical Sciences (NMS) in
Milan, Italy.[1][2] The discovery process originated from a high-throughput screening of the
NMS corporate compound collection as part of their anaplastic lymphoma kinase (ALK) drug
discovery program.[3][4]

This screening identified a 3-amino-5-substituted indazole, designated as compound 1, which
demonstrated promising inhibitory activity against ALK in both biochemical and cellular assays.
[3][4] Through a process of medicinal chemistry optimization, this initial hit compound was
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structurally modified to enhance its potency, selectivity, and pharmacokinetic properties,
leading to the synthesis of Entrectinib, also known as compound 2.[3][4]

Further characterization revealed that Entrectinib was not only a potent ALK inhibitor but also
exhibited strong inhibitory activity against the closely related tyrosine kinases ROS1 and the
pan-Tropomyosin receptor kinases (pan-TRKSs).[3][5] A key feature of Entrectinib is its designed
ability to penetrate the blood-brain barrier, addressing a significant clinical need in patients who
develop brain metastases.[1][2] The first synthesis of Entrectinib was detailed in a 2009 patent
application by NMS, with the first-in-human phase | clinical trial commencing in 2012.[1][6]
Subsequent clinical development was carried out in collaboration with Ignyta, which was later
acquired by Roche, leading to regulatory approvals for Entrectinib in various regions between
2019 and 2020.[1][2]

Synthesis of Entrectinib

The seminal synthesis of Entrectinib, as developed by Nerviano Medical Sciences, involves a
convergent approach centered on the amide coupling of two key intermediates: a
functionalized benzoic acid and a substituted 3-aminoindazole.

Synthesis of Key Intermediates

The synthesis of the two primary building blocks is outlined below:

o Synthesis of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid:
This intermediate is prepared via a multi-step sequence starting from a commercially
available fluoronitrobenzoate derivative.

¢ Synthesis of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine: This fragment is synthesized from a
corresponding fluorobenzonitrile through a reaction with hydrazine.

Final Convergent Synthesis

The final step in the synthesis of Entrectinib involves the amide bond formation between the
two key intermediates. A more recent, alternative total synthesis has been developed by
BioVectra, which utilizes photoredox catalysis in a flow chemistry setup, offering a potentially
more efficient and scalable manufacturing process.[1]
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Biological Activity and Mechanism of Action

Entrectinib is a type | ATP-competitive inhibitor of TRKA, TRKB, TRKC, ROS1, and ALK
kinases.[7] By binding to the ATP-binding pocket of these kinases, Entrectinib blocks their
catalytic activity, thereby inhibiting the downstream signaling pathways that are crucial for the
proliferation and survival of cancer cells driven by these oncogenic fusions.

Signaling Pathways Inhibited by Entrectinib

The primary targets of Entrectinib—TRK, ROS1, and ALK—are receptor tyrosine kinases that,
when constitutively activated by gene fusions, drive tumorigenesis through the activation of
several key downstream signaling cascades. These include the Ras/Raf/MEK/ERK (MAPK)
pathway, the PI3BK/AKT/mTOR pathway, and the JAK/STAT pathway. Entrectinib's inhibition of
these kinases leads to the downregulation of these pro-survival and proliferative signals.
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Figure 1: Simplified signaling pathways inhibited by Entrectinib.

Experimental Protocols

The preclinical evaluation of Entrectinib involved a series of biochemical, cellular, and in vivo
assays to characterize its potency, selectivity, and anti-tumor efficacy.
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Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of Entrectinib against a panel of purified

kinases.

Methodology: A radiometric assay format was utilized to measure the enzymatic activity of the
target kinases in the presence of varying concentrations of Entrectinib. The IC50 values,
representing the concentration of the inhibitor required to achieve 50% inhibition of kinase
activity, were then determined. For TRKB and TRKC, IC50 values were extrapolated from

percentage inhibition data.

Experimental Workflow:
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Figure 2: Workflow for biochemical kinase assays.

Cellular Proliferation Assays

Objective: To assess the anti-proliferative effect of Entrectinib on cancer cell lines with known
TRK, ROS1, or ALK fusions.

Methodology: Cell viability was measured using either an MTT or CellTiter-Glo assay. Cells
were seeded in 96-well plates and treated with a range of Entrectinib concentrations for 72
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hours. The reduction in cell viability was then quantified to determine the 1C50 values.

Western Blot Analysis

Obijective: To confirm the mechanism of action of Entrectinib by observing the inhibition of
target kinase phosphorylation and downstream signaling proteins.

Methodology: Cancer cells were treated with various concentrations of Entrectinib for a
specified period. Cell lysates were then prepared, and proteins were separated by SDS-PAGE,
transferred to a membrane, and probed with specific antibodies against the phosphorylated
and total forms of the target kinases and downstream effectors (e.g., AKT, ERK, STAT3).

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Entrectinib in a living organism.

Methodology: Human cancer cell lines harboring TRK, ROS1, or ALK fusions were
subcutaneously implanted into immunodeficient mice. Once tumors were established, mice
were treated with oral doses of Entrectinib or a vehicle control. Tumor volume was monitored
over time to assess the efficacy of the treatment.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of
Entrectinib.

Table 1: Biochemical Inhibitory Activity of Entrectinib

Kinase IC50 (nM)
TRKA 1.7
TRKB 0.1
TRKC 0.1
ROS1 0.2
ALK 1.6
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Table 2: Anti-proliferative Activity of Entrectinib in Selected Cell Lines

Cell Line Cancer Type Oncogenic Driver IC50 (nM)
KM12 Colorectal Cancer TPM3-NTRK1 <1
NCI-H2228 NSCLC EML4-ALK 68

Anaplastic Large-Cell
Karpas-299 NPM-ALK 35
Lymphoma

Conclusion

The discovery and development of Entrectinib represent a significant advancement in precision
oncology. Its rational design, based on the identification of a promising chemical scaffold and
subsequent optimization, has yielded a potent, selective, and CNS-penetrant inhibitor of TRK,
ROS1, and ALK fusion proteins. The comprehensive preclinical evaluation, encompassing
biochemical, cellular, and in vivo studies, has provided a solid foundation for its successful
clinical application in patients with tumors harboring these specific genetic alterations. The
detailed methodologies and data presented in this guide offer valuable insights for researchers
and clinicians working in the field of targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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